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molecular formula C12H13NO B8653632 2-(1-METHYLETHYL)-3-QUINOLINOL

2-(1-METHYLETHYL)-3-QUINOLINOL

Cat. No. B8653632
M. Wt: 187.24 g/mol
InChI Key: YQNSLMLGGGCLFF-UHFFFAOYSA-N
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Patent
US07776872B2

Procedure details

A mixture of toluene-4-sulfonic acid 2-isopropyl-quinolin-3-yl ester (1.31 g, 3.8 mmol), 0.64 g (11.4 mmol) of KOH in 10 mL of water, and 50 mL of p-dioxane was heated to refluxe for 1.5 hours until completion. The p-dioxane was removed under reduced pressure and the residue was diluted with water and acidified with 1N HCl to pH=6. The aqueous solution was extracted with ethyl acetate and the combined organic layers were washed with brine, dried (MgSO4) and concentrated under reduced pressure to afford quantitatively 0.71 g of 2-isopropyl-quinolin-3-ol
Name
toluene-4-sulfonic acid 2-isopropyl-quinolin-3-yl ester
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:13]([O:14]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)([CH3:3])[CH3:2].[OH-].[K+].O1CCOCC1>O>[CH:1]([C:4]1[C:13]([OH:14])=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
toluene-4-sulfonic acid 2-isopropyl-quinolin-3-yl ester
Quantity
1.31 g
Type
reactant
Smiles
C(C)(C)C1=NC2=CC=CC=C2C=C1OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0.64 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The p-dioxane was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)C1=NC2=CC=CC=C2C=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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